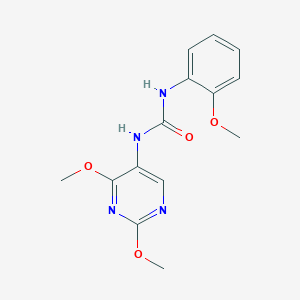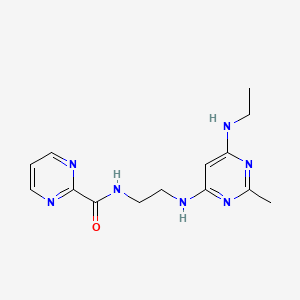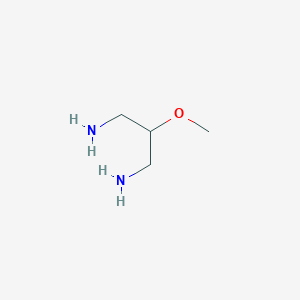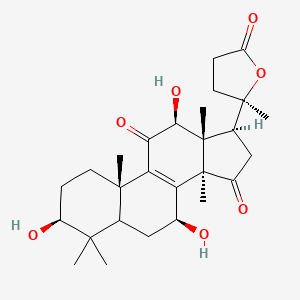![molecular formula C18H16N6O3S2 B2538609 4-((3-(4-(fenoximetil)-1H-1,2,3-triazol-1-il)azetidin-1-il)sulfonil)benzo[c][1,2,5]tiadiazol CAS No. 2034593-30-9](/img/structure/B2538609.png)
4-((3-(4-(fenoximetil)-1H-1,2,3-triazol-1-il)azetidin-1-il)sulfonil)benzo[c][1,2,5]tiadiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is a complex organic compound incorporating various functional groups including triazole, azetidine, and thiadiazole
Aplicaciones Científicas De Investigación
Chemistry
Used as a building block for synthesizing more complex molecules.
Functions as a ligand in coordination chemistry due to its multiple heteroatoms.
Biology
Investigated for its antimicrobial properties against bacteria and fungi.
Shows potential as an enzyme inhibitor in biological pathways.
Medicine
Explored as a candidate for anticancer drugs due to its ability to disrupt cell proliferation.
Evaluated for its use in developing novel pharmaceuticals targeting specific diseases.
Industry
Utilized in the creation of advanced materials, including polymers and nanomaterials.
Applied in the development of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
It’s known that benzo[c][1,2,5]thiadiazole-based compounds can act as electron acceptors . This suggests that the compound might interact with its targets by accepting electrons, leading to changes in the electronic state of the target molecules.
Biochemical Pathways
Benzo[c][1,2,5]thiadiazole-based compounds have been used in photocatalytic applications , suggesting that they may influence photochemical reactions and related biochemical pathways.
Result of Action
Given the compound’s potential role as an electron acceptor , it may induce changes in the electronic state of target molecules, potentially influencing their function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step 1: : Begin with the synthesis of phenoxymethylated triazole via a click reaction between azide and alkyne.
Step 2: : Introduce the azetidine ring through nucleophilic substitution.
Step 3: : Couple the intermediate with a benzo[c][1,2,5]thiadiazole derivative via sulfonylation.
Industrial Production Methods
Industrial production involves optimizing yields and purity through scale-up techniques such as continuous flow reactors and microwave-assisted syntheses, ensuring the reaction conditions are precisely controlled to prevent unwanted by-products.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes
Oxidation: : Primarily at the sulfur atom in the thiadiazole ring.
Reduction: : Possible at the triazole ring under specific conditions.
Substitution: : Nucleophilic or electrophilic substitutions can occur at the phenyl or benzo ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Hydrazine or sodium borohydride.
Substitution: : Halogenating agents for electrophilic substitution, and strong bases for nucleophilic substitution.
Major Products
Oxidation products include sulfoxides and sulfones.
Reduction products involve reduced triazole rings.
Substitution reactions produce various functionalized derivatives depending on the substituent introduced.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Phenyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide: : Another compound with triazole and sulfonyl functionalities, differing in the attachment and additional ring structure.
2-((1H-1,2,3-Triazol-1-yl)methyl)benzo[c][1,2,5]thiadiazole: : Similar triazole and thiadiazole rings but lacks the phenyl group.
Uniqueness
4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole is distinguished by its specific arrangement of multiple functional groups, enabling unique reactivity patterns and a broader range of applications compared to other similar compounds.
Feel free to dive deeper into any of these sections!
Propiedades
IUPAC Name |
4-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O3S2/c25-29(26,17-8-4-7-16-18(17)21-28-20-16)23-10-14(11-23)24-9-13(19-22-24)12-27-15-5-2-1-3-6-15/h1-9,14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZZLQLJDLXWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC3=NSN=C32)N4C=C(N=N4)COC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B2538527.png)

![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide](/img/structure/B2538529.png)


![7-chloro-4-methyl-2-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2538534.png)


![2,4-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2538539.png)
![Ethyl 4-(2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2538540.png)
![3-butyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![Lithium 3-(cyclobutylmethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2538543.png)


